molecular formula C13H22O4 B14261738 Methyl 2-acetyl-3-hydroxydec-2-enoate CAS No. 172785-02-3

Methyl 2-acetyl-3-hydroxydec-2-enoate

Cat. No.: B14261738
CAS No.: 172785-02-3
M. Wt: 242.31 g/mol
InChI Key: JHQWHWQTEZNLHO-UHFFFAOYSA-N
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Description

Methyl 2-acetyl-3-hydroxydec-2-enoate: is an organic compound with a complex structure that includes both ketone and ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-acetyl-3-hydroxydec-2-enoate typically involves the reaction of a suitable enolate with an acetylating agent. One common method is the alkylation of an enolate ion with an alkyl halide, followed by acetylation. The reaction conditions often require a strong base, such as sodium ethoxide, to generate the enolate ion, and the reaction is typically carried out in an aprotic solvent like tetrahydrofuran .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as distillation or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-acetyl-3-hydroxydec-2-enoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium ethoxide in ethanol.

Major Products:

    Oxidation: Formation of a diketone.

    Reduction: Formation of diols.

    Substitution: Formation of various substituted esters.

Scientific Research Applications

Methyl 2-acetyl-3-hydroxydec-2-enoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 2-acetyl-3-hydroxydec-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to participate in various biochemical pathways, potentially inhibiting or activating certain enzymes. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

  • Methyl 3-hydroxydec-2-enoate
  • Methyl 2-acetyl-3-hydroxyhex-2-enoate
  • Methyl 2-acetyl-3-hydroxybut-2-enoate

Comparison: Methyl 2-acetyl-3-hydroxydec-2-enoate is unique due to its specific combination of functional groups and carbon chain length. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it suitable for specific applications where other compounds may not be as effective .

Properties

CAS No.

172785-02-3

Molecular Formula

C13H22O4

Molecular Weight

242.31 g/mol

IUPAC Name

methyl 2-acetyl-3-hydroxydec-2-enoate

InChI

InChI=1S/C13H22O4/c1-4-5-6-7-8-9-11(15)12(10(2)14)13(16)17-3/h15H,4-9H2,1-3H3

InChI Key

JHQWHWQTEZNLHO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(=C(C(=O)C)C(=O)OC)O

Origin of Product

United States

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